![molecular formula C14H18O3 B3846466 3-(3-phenoxypropyl)-2,4-pentanedione](/img/structure/B3846466.png)
3-(3-phenoxypropyl)-2,4-pentanedione
Overview
Description
3-(3-phenoxypropyl)-2,4-pentanedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPD and is synthesized through a specific method that involves the reaction of 3-phenoxypropanol and 2,4-pentanedione.
Mechanism of Action
The mechanism of action of 3-(3-phenoxypropyl)-2,4-pentanedione is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, PPD reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-(3-phenoxypropyl)-2,4-pentanedione has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been found to exhibit insecticidal properties, making it a potential candidate for the development of new pesticides. However, the biochemical and physiological effects of PPD on humans are not fully understood, and further research is needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-phenoxypropyl)-2,4-pentanedione in lab experiments is its potential applications in various fields, including pharmaceuticals, materials science, and agriculture. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation of using PPD in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on 3-(3-phenoxypropyl)-2,4-pentanedione. One direction is the development of new drugs based on the anti-inflammatory and analgesic properties of PPD. Another direction is the synthesis of new metal complexes using PPD as a ligand, which could have potential applications in catalysis and sensing. Additionally, further research is needed to determine the safety and efficacy of PPD in humans, as well as its potential applications in agriculture as a pesticide.
Scientific Research Applications
3-(3-phenoxypropyl)-2,4-pentanedione has been studied extensively for its potential applications in various fields, including pharmaceuticals, materials science, and agriculture. In pharmaceuticals, PPD has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, PPD has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and sensing. In agriculture, PPD has been found to exhibit insecticidal properties, making it a potential candidate for the development of new pesticides.
properties
IUPAC Name |
3-(3-phenoxypropyl)pentane-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-11(15)14(12(2)16)9-6-10-17-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENZRBGPZFGASE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCCOC1=CC=CC=C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.